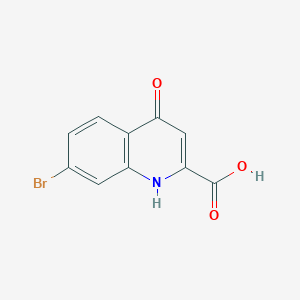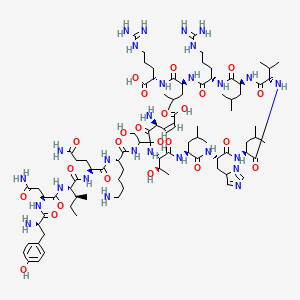
Bovine ubiquitin(59-74)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bovine ubiquitin(59-74) is a peptide derived from the ubiquitin protein, which is a small regulatory protein found in almost all eukaryotic cells. Ubiquitin plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair. The hexadecapeptide form consists of 16 amino acids and retains some of the functional properties of the full-length ubiquitin protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ubiquitin hexadecapeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods: Industrial production of ubiquitin hexadecapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions: Bovine ubiquitin(59-74) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Mutagenesis reagents like N-methyl-N’-nitro-N-nitrosoguanidine (MNNG).
Major Products:
Oxidation: Oxidized forms of methionine (methionine sulfoxide) and cysteine (cysteine sulfenic acid).
Reduction: Free thiol forms of cysteine residues.
Substitution: Peptide variants with altered amino acid sequences.
Applications De Recherche Scientifique
Bovine ubiquitin(59-74) has a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and as a substrate for ubiquitin-related enzymes.
Medicine: Explored for its potential in drug development, particularly in targeting the ubiquitin-proteasome system for cancer therapy.
Industry: Utilized in the development of biochemical assays and as a standard in mass spectrometry.
Mécanisme D'action
The mechanism of action of ubiquitin hexadecapeptide involves its interaction with various molecular targets, including ubiquitin ligases, deubiquitinases, and proteasomes. The peptide can mimic the full-length ubiquitin protein, binding to these enzymes and influencing their activity. This interaction can lead to the modulation of protein degradation pathways, affecting cellular processes such as cell cycle progression and apoptosis.
Comparaison Avec Des Composés Similaires
Ubiquitin: The full-length protein from which the hexadecapeptide is derived.
SUMO (Small Ubiquitin-like Modifier): Another ubiquitin-like protein involved in post-translational modification.
NEDD8 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 8): A ubiquitin-like protein that modifies cullin proteins.
Uniqueness: Bovine ubiquitin(59-74) is unique in its ability to retain some functional properties of the full-length ubiquitin protein while being significantly smaller. This makes it a valuable tool for studying the ubiquitin-proteasome system and developing therapeutic agents targeting this pathway.
Propriétés
Numéro CAS |
67829-15-6 |
|---|---|
Formule moléculaire |
C89H151N27O24 |
Poids moléculaire |
1983.3 g/mol |
Nom IUPAC |
(Z,4S,7S)-4-amino-7-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-6,8-dihydroxy-5-oxooct-2-enoic acid |
InChI |
InChI=1S/C89H151N27O24/c1-14-48(12)70(115-82(134)64(39-67(94)121)107-73(125)54(92)37-50-22-24-52(119)25-23-50)84(136)105-57(27-28-66(93)120)75(127)103-55(19-15-16-30-90)76(128)113-65(41-117)89(140,72(124)53(91)26-29-68(122)123)116-71(49(13)118)85(137)112-61(35-45(6)7)79(131)110-63(38-51-40-99-42-102-51)80(132)109-62(36-46(8)9)81(133)114-69(47(10)11)83(135)111-60(34-44(4)5)77(129)104-56(20-17-31-100-87(95)96)74(126)108-59(33-43(2)3)78(130)106-58(86(138)139)21-18-32-101-88(97)98/h22-26,29,40,42-49,51,53-65,69-71,116-119,140H,14-21,27-28,30-39,41,90-92H2,1-13H3,(H2,93,120)(H2,94,121)(H,103,127)(H,104,129)(H,105,136)(H,106,130)(H,107,125)(H,108,126)(H,109,132)(H,110,131)(H,111,135)(H,112,137)(H,113,128)(H,114,133)(H,115,134)(H,122,123)(H,138,139)(H4,95,96,100)(H4,97,98,101)/b29-26-/t48-,49+,51?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,89?/m0/s1 |
Clé InChI |
VPVUGURSBQEGQF-SRPDXHETSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(C(=O)[C@H](/C=C\C(=O)O)N)(N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Synonymes |
ovine ubiquitin(59-74) H-Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg-OH ubiquitin hexadecapeptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


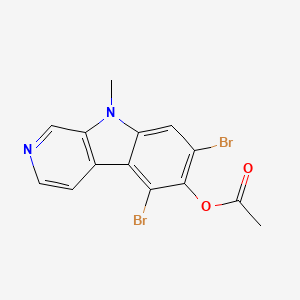
![[(1R,9S,11S,12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1256541.png)
![N-propyl-10-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide](/img/structure/B1256542.png)
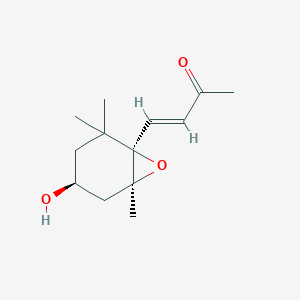
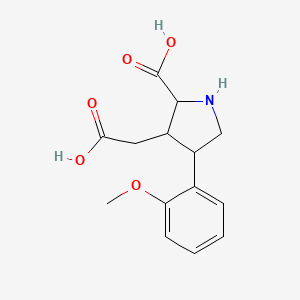
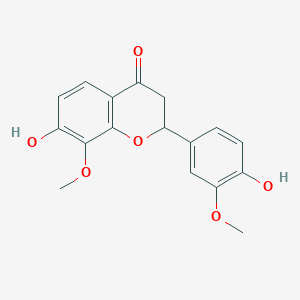
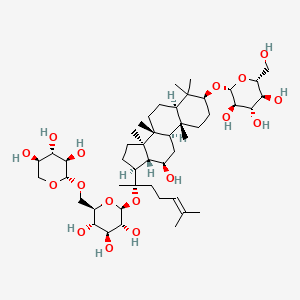

![[6-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1256554.png)

![(5S,6S)-6-amino-5-[(1-carboxyethenyl)oxy]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B1256560.png)

![3-(3,4-dihydroxyphenyl)-N-[3-({4-[3-(3,4-dihydroxyphenyl)propanamido]butyl}amino)propyl]propanamide](/img/structure/B1256564.png)
